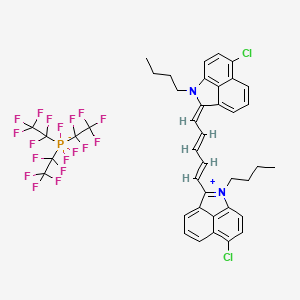

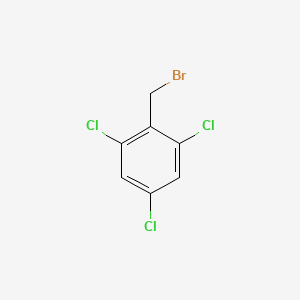

![molecular formula C16H17N5O B2388699 3-[4-(1H-1,2,3-triazol-1-yl)pipéridine-1-carbonyl]-1H-indole CAS No. 2310124-14-0](/img/structure/B2388699.png)

3-[4-(1H-1,2,3-triazol-1-yl)pipéridine-1-carbonyl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.

BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont utilisés en synthèse organique . Ils sont capables d'accueillir une large gamme de substituants (électrophiles et nucléophiles) autour des structures centrales et ouvrent la voie à la construction de diverses nouvelles molécules bioactives .

Chimie des polymères

Les 1,2,3-triazoles sont utilisés en chimie des polymères . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc .

Chimie supramoléculaire

Les 1,2,3-triazoles ont des applications en chimie supramoléculaire . Ils ont une large gamme d'applications dans les produits pharmaceutiques, la chimie supramoléculaire, la synthèse organique, la biologie chimique et l'industrie .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils présentent de nombreuses propriétés utiles telles qu'une grande stabilité chimique, un caractère aromatique, un fort moment dipolaire et une capacité de liaison hydrogène .

Biologie chimique

Les 1,2,3-triazoles sont utilisés en biologie chimique . Ils ont une large gamme d'applications thérapeutiques avec des perspectives d'avenir toujours plus larges dans toutes les disciplines scientifiques .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils sont indispensables pour la vie car ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc .

Science des matériaux

Les 1,2,3-triazoles ont des applications en science des matériaux . Ils sont également importants dans l'organocatalyse, les produits agrochimiques et la science des matériaux .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s worth noting that compounds with a 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . In a similar compound, it was found that the compound binds to the colchicine binding site of the tubulin .

Biochemical Pathways

Similar compounds have been reported to inhibit tubulin polymerization , which is a crucial process in cell division. This could potentially lead to the inhibition of cancer cell proliferation.

Pharmacokinetics

In silico studies of similar compounds have suggested that they possess drug-like properties .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

1H-indol-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12,17H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBICRLOFJHDHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)

![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)